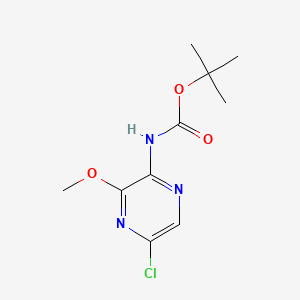

tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate

Description

tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate is a pyrazine-derived carbamate compound characterized by a tert-butyl carbamate group attached to the pyrazine ring at position 2, with chloro and methoxy substituents at positions 5 and 3, respectively. Its molecular formula is C₁₀H₁₄ClN₃O₃, and its molecular weight is approximately 257.7 g/mol (estimated based on structurally similar compounds in the evidence). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules, where the tert-butyl group acts as a protective moiety for amines during multi-step reactions .

Properties

Molecular Formula |

C10H14ClN3O3 |

|---|---|

Molecular Weight |

259.69 g/mol |

IUPAC Name |

tert-butyl N-(5-chloro-3-methoxypyrazin-2-yl)carbamate |

InChI |

InChI=1S/C10H14ClN3O3/c1-10(2,3)17-9(15)14-7-8(16-4)13-6(11)5-12-7/h5H,1-4H3,(H,12,14,15) |

InChI Key |

SWYQAPUTJIJCLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(N=C1OC)Cl |

Origin of Product |

United States |

Preparation Methods

Electrophilic Chlorination of 3-Methoxypyrazin-2-amine

Method :

Alternative Ring-Synthesis Approaches

Halogen Exchange :

- Substrate : 5-Bromo-3-methoxypyrazin-2-amine.

- Reagent : HCl in the presence of CuCl₂ at 120°C.

- Yield : 60–75%.

Boc Protection of 5-Chloro-3-methoxypyrazin-2-amine

Standard Boc Protection Protocol

Reagents :

- Boc₂O (1.1–1.5 equivalents).

- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

Procedure :

Solvent and Base Optimization

- Polar Aprotic Solvents : THF or acetonitrile improve reaction rates compared to DCM.

- Bases : Sodium bicarbonate or triethylamine may substitute DMAP but require extended reaction times.

Characterization Data

Spectroscopic Analysis

Purity and Stability

Comparative Analysis of Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chloro substituent on the pyrazine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or other oxidized derivatives.

Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted pyrazine derivatives with various functional groups replacing the chloro substituent.

Oxidation Reactions: Products include hydroxylated or further oxidized pyrazine derivatives.

Reduction Reactions: Products include dihydropyrazine derivatives with reduced aromaticity.

Scientific Research Applications

tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: It serves as a building block for the development of bioactive compounds and pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the carbamate group allows it to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The chloro and methoxy substituents can also influence its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Substituent Impact Analysis:

- Electron-Withdrawing Groups (Cl, Br, CF₃): Chloro and bromo substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling). The trifluoromethyl group in the pyridine derivative (CAS 1820707-62-7) increases metabolic stability .

- Electron-Donating Groups (OCH₃, NH₂): Methoxy groups improve solubility but may reduce reactivity. Amino groups (e.g., CAS 920313-67-3) enable further functionalization via diazotization or amide coupling .

- Heterocycle Core: Pyrazine derivatives (e.g., the target compound) exhibit distinct electronic properties compared to pyridine or pyrimidine analogues, influencing binding affinity in drug-target interactions .

Biological Activity

tert-Butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate, identified by its CAS number 2680773-33-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a chloro substituent at the 5-position, and a methoxy group at the 3-position of the pyrazine ring. Its molecular formula is C_{10}H_{13ClN2O3 with a molecular weight of approximately 232.68 g/mol. The structural characteristics contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClN2O3 |

| Molecular Weight | 232.68 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic residues within the active sites of enzymes, effectively inhibiting their function.

- Receptor Modulation : The chloro and methoxy groups may facilitate binding to various receptors, influencing signaling pathways involved in cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound inhibited the growth of E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL.

- Anticancer Activity : A study on human breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| tert-Butyl (5-bromo-pyrazin-2-yl)carbamate | Low | Moderate |

| tert-Butyl (6-chloro-pyrazin-2-yl)carbamate | High | Low |

Q & A

Q. What are the standard synthetic routes for tert-butyl (5-chloro-3-methoxypyrazin-2-yl)carbamate?

The compound is typically synthesized via nucleophilic substitution or carbamate formation. A common method involves reacting 5-chloro-3-methoxypyrazin-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions at low temperatures (0–5°C) to minimize side reactions . Stepwise protocols, such as those used for analogous carbamates, may include protecting group strategies and purification via column chromatography or recrystallization .

Q. How is the structural identity and purity of this compound validated?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the molecular structure, while High-Resolution Mass Spectrometry (HRMS) verifies the molecular ion. Purity is assessed via HPLC (>95%) or elemental analysis. For crystalline samples, X-ray diffraction (using software like SHELXL or Mercury) resolves bond lengths and angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization involves varying solvents (e.g., dichloromethane vs. THF), bases (e.g., NaHCO₃ vs. Et₃N), and temperatures. Kinetic studies under inert atmospheres (argon/nitrogen) help suppress oxidative byproducts. Catalytic additives, such as DMAP, may accelerate carbamate formation. Reaction progress is monitored via TLC or LC-MS, with quenching and extraction protocols tailored to isolate intermediates .

Q. What computational tools are suitable for predicting interaction mechanisms with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and density functional theory (DFT) simulations model binding affinities and electronic properties. Mercury software analyzes crystallographic data to compare experimental and theoretical bond parameters. For macromolecular interactions, molecular dynamics simulations (GROMACS) assess stability under physiological conditions .

Q. How should researchers resolve contradictions between purity assays and observed biological activity?

Discrepancies may arise from undetected stereoisomers or trace solvents. Orthogonal analytical methods (e.g., GC-MS for residual solvents, chiral HPLC for enantiomeric excess) are critical. Bioactivity assays should include controls with purified batches and structural analogs to isolate confounding factors .

Q. What strategies elucidate structure-activity relationships (SAR) for chlorine substitution in the pyrazine ring?

Comparative studies with bromo/fluoro analogs (e.g., tert-butyl (5-bromo-3-methoxypyrazin-2-yl)carbamate) assess electronic and steric effects. Hammett plots correlate substituent σ-values with reaction rates. Biological assays (e.g., enzyme inhibition) quantify potency differences, while X-ray crystallography identifies key binding interactions .

Q. How are degradation pathways and stability profiles evaluated under varying conditions?

Forced degradation studies (acid/base hydrolysis, thermal stress) identify labile groups (e.g., carbamate cleavage under acidic conditions). Stability is monitored via LC-MS, with Arrhenius plots predicting shelf-life. Solid-state stability tests (TGA/DSC) assess hygroscopicity and polymorph transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.